
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- is a chemical compound with the molecular formula C15H22OSi. It consists of 22 hydrogen atoms, 15 carbon atoms, and 1 oxygen atom . This compound is characterized by its unique structure, which includes a triple bond, aromatic bonds, and an ether group .
Vorbereitungsmethoden
The synthesis of Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- involves several steps. The synthetic routes typically include the reaction of appropriate precursors under controlled conditions to form the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrosilanes, which serve as radical H-donors or hydride donors . The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation reactions can produce chiral secondary alcohols with high enantioselectivity .
Wissenschaftliche Forschungsanwendungen
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes. In industry, it can be used in the production of materials with specific properties .
Wirkmechanismus
The mechanism of action of Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to donate hydrides or radicals, which can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- can be compared with other similar compounds, such as alkylsilanes, phenylsilanes, and halosilanes. These compounds share some structural similarities but differ in their reactivity and applications. For example, alkylsilanes are commonly used as hydride donors, while phenylsilanes are used as radical reducing agents . The unique structure of Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- gives it distinct properties and applications .
Eigenschaften
CAS-Nummer |
835652-77-2 |
|---|---|
Molekularformel |
C15H22OSi |
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
(3-methoxy-5-phenylpent-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C15H22OSi/c1-16-15(12-13-17(2,3)4)11-10-14-8-6-5-7-9-14/h5-9,15H,10-11H2,1-4H3 |
InChI-Schlüssel |
LNIAFSZZYQUTHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCC1=CC=CC=C1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
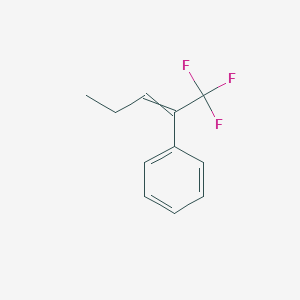
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
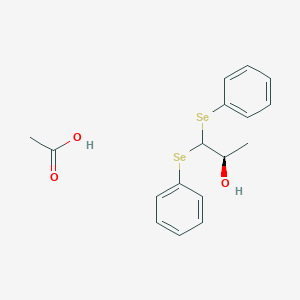
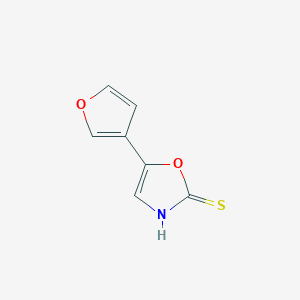
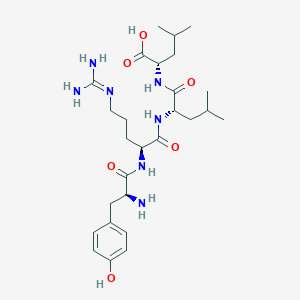
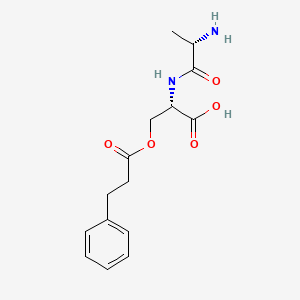
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
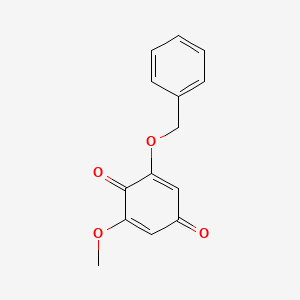
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)


